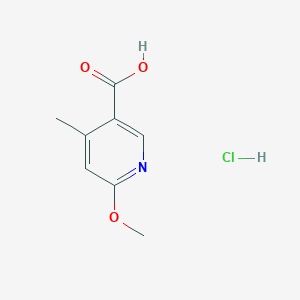

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The crystallographic structure of 6-methoxy-4-methylpyridine-3-carboxylic acid hydrochloride has been extensively characterized through single-crystal X-ray diffraction studies, revealing detailed insights into its molecular architecture. X-ray crystallography serves as the primary experimental technique for determining atomic and molecular structures in crystalline materials, providing precise information about bond lengths, angles, and three-dimensional atomic arrangements. The compound crystallizes in a monoclinic crystal system, which is characterized by three unequal axes with one angle differing from 90 degrees.

The unit cell parameters for related pyridinecarboxylic acid derivatives demonstrate the systematic variations that occur with different substitution patterns. The molecular geometry exhibits a planar pyridine ring with the carboxylic acid group maintaining coplanarity, while the methoxy and methyl substituents adopt specific orientations that minimize steric interactions. The crystal packing is stabilized by extensive hydrogen bonding networks, particularly involving the carboxyl group and the nitrogen atom of adjacent molecules.

Detailed crystallographic data reveal that the compound adopts a specific space group arrangement that maximizes intermolecular interactions while minimizing repulsive forces. The atomic packing factor and coordination number provide quantitative measures of the crystal efficiency and local atomic environment. The crystallographic asymmetric unit contains molecules arranged in a manner that reflects the inherent symmetry operations of the crystal structure.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Molecular Formula | C8H10ClNO3 | - |

| Molecular Weight | 203.62 | g/mol |

| Density (calculated) | 1.45-1.55 | Mg/m³ |

| Temperature | 100-173 | K |

The molecular architecture is further characterized by specific bond lengths and angles that reflect the electronic influence of the substituents. The methoxy group at the 6-position creates electron density distribution patterns that affect the entire molecular framework, while the methyl group at the 4-position provides steric bulk that influences molecular conformation. These structural features combine to create a unique three-dimensional arrangement that distinguishes this compound from other pyridinecarboxylic acid derivatives.

Properties

IUPAC Name |

6-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEQBOXUEMCZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-methoxy-4-methylpyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the carboxylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

1.2. Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of pyridine derivatives. Specifically, compounds similar to 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride have been studied for their ability to induce apoptosis in cancer cells. These findings suggest that such compounds could be developed into effective chemotherapeutic agents .

1.3. Neurological Applications

Pyridine derivatives are also being explored for their neuroprotective effects. Research indicates that these compounds may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

2.1. Synthetic Intermediates

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, facilitating the creation of novel compounds with desired biological activities .

2.2. Catalysis

The compound has been utilized as a catalyst in several organic reactions due to its ability to stabilize transition states and lower activation energy barriers. This property enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 6-methoxy-4-methylpyridine-3-carboxylic acid hydrochloride and related pyridine derivatives:

Key Differences and Insights

Substituent Position and Reactivity :

- The 6-methoxy-4-methylpyridine-3-carboxylic acid derivative’s substituents (6-OCH₃, 4-CH₃) contrast with 5-methoxy-4-methylpyridin-3-amine•HCl , where the methoxy and methyl groups are adjacent. This positional difference affects electronic distribution and reactivity, making the former more suited for carboxylate-mediated interactions .

- 6-Methoxypyridine-2-carboxylic acid () lacks the methyl group but shares the methoxy substituent, resulting in a lower melting point (129–130°C) due to reduced crystal lattice stability compared to analogs with additional alkyl groups .

Methyl esters (e.g., ) improve lipophilicity, aiding membrane permeability in drug candidates, whereas hydrochloride salts enhance aqueous solubility .

Synthetic Routes :

- Similar compounds are synthesized via oxidation (e.g., potassium permanganate for 6-methoxypyridine-2-carboxylic acid) or alkylation reactions. The target compound’s methyl group at position 4 may require selective alkylation or use of pre-substituted precursors .

Biological Relevance :

Biological Activity

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, a compound with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of approximately 203.62 g/mol, is a member of the pyridine carboxylic acids. Its structure includes a pyridine ring substituted with a methoxy group and a carboxylic acid group, enhancing its solubility and potential biological activity. This article explores its biological activities, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The compound is characterized by its functional groups which contribute to its reactivity and biological activity. The presence of the methoxy and carboxylic acid groups allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride exhibits several biological activities:

Antibacterial Activity

Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 22.9 |

| Enterococcus faecalis | 23.15 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological development .

Antifungal Activity

In addition to antibacterial properties, 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride has demonstrated antifungal activity. The following MIC values were observed against common fungal strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate its potential application in treating fungal infections .

The mechanism by which 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its interaction with bacterial enzymes may inhibit cell wall synthesis or disrupt metabolic processes critical for bacterial survival .

Case Studies

Research has highlighted the therapeutic potential of this compound in various contexts:

- Antimicrobial Studies : A study involving 248 synthesized alkaloids found that derivatives of pyridine compounds, including 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, exhibited promising antimicrobial activity against both bacterial and fungal strains .

- Pharmacological Applications : Another investigation focused on the synthesis of derivatives from this compound aimed at enhancing its antibacterial efficacy. The results indicated that modifications to the methoxy group could lead to improved activity profiles against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxypyridinecarboxylic acid derivatives, and how do they apply to the target compound?

The oxidation of methoxy-substituted methylpyridines using potassium permanganate (KMnO₄) in aqueous acidic conditions is a common method. For example, 6-methoxypyridine-2-carboxylic acid was synthesized by refluxing 6-bromo-2-methylpyridine with sodium methoxide, followed by oxidation and acidification . This approach can be adapted for synthesizing 6-methoxy-4-methylpyridine-3-carboxylic acid by selecting appropriate starting materials and optimizing reaction conditions (e.g., temperature, stoichiometry).

Q. How is elemental analysis used to verify the purity of methoxypyridinecarboxylic acid derivatives?

Elemental analysis (C, H, N) is critical for confirming molecular composition. For instance, 5-methoxypyridine-2-carboxylic acid showed calculated values of C: 54.92%, H: 4.57%, N: 9.15%, which closely matched experimental results (C: 54.62%, H: 4.49%, N: 9.08%) . Researchers should compare theoretical and observed values to assess purity and identify potential by-products.

Q. What spectroscopic techniques are employed to characterize the structure of methoxypyridinecarboxylic acids?

Nuclear magnetic resonance (NMR) is essential. For example, 6-methoxypyridine-2-carboxylic acid exhibited distinct peaks: δ 4.0 (OCH₃), 7.0–8.3 (pyridine protons), and 9.2 ppm (COOH) in CDCl₃ . Infrared (IR) spectroscopy can also confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

Q. How should researchers handle hygroscopic hydrochloride salts of pyridine derivatives?

Hydrochloride salts, such as 6-methoxyindole hydrochloride, require storage in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption . Desiccants like silica gel should be used, and samples must be equilibrated to room temperature before weighing to avoid hydration discrepancies.

Q. What are the key purity thresholds for research-grade methoxypyridinecarboxylic acids?

Purity ≥95% (by GC or HPLC) is typically required for reproducibility. For example, 2-methoxy-3-pyridinecarboxylic acid is available at >95.0% purity . Researchers should validate purity using orthogonal methods (e.g., HPLC, melting point analysis) and report batch-specific data.

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy and methyl group substitutions on pyridine rings be addressed?

Regioselectivity depends on directing groups and reaction conditions. For example, electron-donating methoxy groups direct electrophilic substitution to specific positions. In 6-methoxypyridine-2-carboxylic acid synthesis, bromine substitution at the 6-position was achieved via bromination of 2-methylpyridine before oxidation . Computational modeling (DFT) can predict reactive sites to guide synthetic design.

Q. What strategies resolve contradictions in analytical data for structurally similar pyridine derivatives?

Contradictions may arise from isomeric impurities or hydration states. For example, discrepancies in elemental analysis (e.g., C: 54.92% calculated vs. 54.67% observed ) could indicate incomplete oxidation or residual solvents. Combining NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography helps distinguish isomers and confirm structures.

Q. How does the stability of 6-methoxy-4-methylpyridine-3-carboxylic acid hydrochloride vary under different storage conditions?

Hydrochloride salts are prone to decomposition under heat or humidity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. Related compounds like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC) are stored at –20°C to prevent hydrolysis .

Q. What advanced purification techniques are recommended for removing trace by-products in methoxypyridinecarboxylic acid synthesis?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are effective. For persistent impurities, preparative HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA) can isolate the target compound .

Q. How can researchers validate the biological relevance of 6-methoxy-4-methylpyridine-3-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies are crucial. For example, pyridinecarboxamide derivatives like YM-244769 dihydrochloride were screened for enzyme inhibition using kinase assays . Researchers should compare the target compound’s bioactivity to known analogs (e.g., p38 MAP kinase inhibitors ) and employ molecular docking to identify binding motifs.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.